![molecular formula C12H15N B017840 1,2,3,5,6,7-六氢-s-茚满-4-胺 CAS No. 63089-56-5](/img/structure/B17840.png)
1,2,3,5,6,7-六氢-s-茚满-4-胺
描述
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is part of a family of compounds known for their unique structure and potential in various applications. These compounds are studied for their interesting chemical and physical properties, which can be attributed to their distinct molecular frameworks.
Synthesis Analysis
The synthesis of related compounds, such as 3,6-dihydro-as-indacene, involves Mannich condensation, quaternization, and subsequent transformations, showcasing a methodology that could be adapted for the synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (Dibdalli et al., 2020).
Molecular Structure Analysis
Studies on the crystal structure of related indacene derivatives reveal that these compounds can crystallize in specific space groups, with molecular packing stabilized by hydrogen-bonding interactions, indicating the potential complexity and stability of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine's structure (Kumaradhas et al., 2008).
Chemical Reactions and Properties
Research on the functionalization and reaction pathways of s-indacene derivatives highlights the versatility of these compounds in chemical synthesis. For example, the selective route to 1,5-dihydropolyalkylated s-indacenes and their characterization provides insights into the reactivity and functional group compatibility of these frameworks (Dahrouch et al., 2001).
科学研究应用
合成中间体
“1,2,3,5,6,7-六氢-s-茚满-4-胺”是一种有用的合成中间体 . 它可用于合成多种化学化合物,促进新材料和药物的开发。
NLRP3 调节
该化合物在合成作为 NLRP3(核苷酸结合域,富含亮氨酸重复序列,含 PYRIN 结构域 3)调节剂的衍生物中已有描述 . NLRP3 是一种蛋白质,是炎症小体的一部分,炎症小体是一种参与免疫反应的复合物。
代谢疾病的治疗
该化合物衍生物的 NLRP3 调节活性可用于治疗代谢疾病,例如 2 型糖尿病或肥胖 . 通过调节 NLRP3 的活性,这些衍生物可能影响这些疾病相关的炎症过程。
肝脏疾病的治疗
类似地,“1,2,3,5,6,7-六氢-s-茚满-4-胺”的 NLRP3 调节衍生物可用于治疗肝脏疾病,例如非酒精性脂肪性肝病 (NAFLD) 或肝硬化 .
肺部疾病的治疗
该化合物的衍生物也可用于治疗肺部疾病,例如哮喘或慢性阻塞性肺病 (COPD) . NLRP3 活性的调节可能影响肺部的炎症反应。
中枢神经系统疾病的治疗
“1,2,3,5,6,7-六氢-s-茚满-4-胺”的 NLRP3 调节衍生物可用于治疗中枢神经系统疾病,例如阿尔茨海默病或多发性硬化症 . NLRP3 活性的调节可能影响这些疾病相关的炎症过程。
炎症或自身免疫性疾病的治疗
这些衍生物也可用于治疗炎症或自身免疫性疾病,例如类风湿性关节炎或牛皮癣 . NLRP3 活性的调节可能影响这些疾病相关的炎症反应。
心血管疾病的治疗
最后,“1,2,3,5,6,7-六氢-s-茚满-4-胺”的 NLRP3 调节衍生物可用于治疗心血管疾病,例如动脉粥样硬化或中风 . NLRP3 活性的调节可能影响这些疾病相关的炎症过程。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
The primary target of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) . NLRP3 is a component of the inflammasome, a protein complex responsible for the activation of inflammatory responses .
Mode of Action
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine interacts with NLRP3, modulating its activity .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine affects several biochemical pathways. These include the regulation of inflammatory responses and the modulation of immune system activity . The downstream effects of these changes can impact a variety of physiological processes and disease states .
Result of Action
The molecular and cellular effects of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine’s action are primarily related to its modulation of NLRP3 activity. By inhibiting the NLRP3 inflammasome, this compound can potentially reduce inflammation and modulate immune responses . This could have therapeutic implications for a variety of diseases, including metabolic diseases, liver diseases, lung diseases, central nervous system diseases, inflammatory or autoimmune diseases, and cardiovascular diseases .
属性
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCORPDIFAZDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460105 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63089-56-5 | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。